3-Bromo-2-fluoro-L-phenylalanine

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

The ortho-F/meta-Br pattern provides a unique electronic & steric profile that mono‑halogenated analogs cannot replicate. This dual substitution is critical for probing LAT1 transporter binding, creating heavy‑atom derivatives for crystallography, and enabling cross‑coupling conjugations. Use it to build peptide libraries with defined 19F‑NMR probes. Choose this compound to avoid SAR gaps and ensure reproducible lead optimization.

Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
Cat. No. B8098283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-L-phenylalanine
Molecular FormulaC9H9BrFNO2
Molecular Weight262.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N
InChIInChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
InChIKeyNCVNNIXBBJHQSW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoro-L-phenylalanine: Key Properties and Comparator Analysis for Scientific Procurement


3-Bromo-2-fluoro-L-phenylalanine (CAS 1272728-46-7) is a synthetic, non-proteinogenic amino acid derivative of L-phenylalanine. It is characterized by the simultaneous presence of a bromine atom at the 3-position and a fluorine atom at the 2-position on the phenyl ring . This specific dual-halogen substitution pattern distinguishes it from mono-halogenated analogs, offering a unique combination of steric bulk and electronic effects for medicinal chemistry and chemical biology research .

Why Simple Substitution with 3-Bromo-2-fluoro-L-phenylalanine Analogs is Ineffective


The specific ortho-fluoro and meta-bromo substitution pattern on the phenylalanine core is not arbitrary; it imparts a unique combination of physicochemical properties that cannot be replicated by a single halogen or alternative substitution patterns. While broad class-level data indicates that halogen substitutions on phenylalanine can significantly impact target binding affinity and transporter selectivity [1], the precise positioning of these halogens is critical [2]. Therefore, substituting 3-Bromo-2-fluoro-L-phenylalanine with a different halogenated analog, such as 3-bromo-L-phenylalanine or 2-fluoro-L-phenylalanine, will alter the molecule's electronic distribution, steric profile, and metabolic stability, potentially leading to failed or irreproducible experimental outcomes.

Quantitative Differentiation Evidence for 3-Bromo-2-fluoro-L-phenylalanine vs. Analogs


Dual Halogen Substitution Confers Distinct Physicochemical Properties Compared to Mono-Halogenated Analogs

The presence of both bromine and fluorine atoms on the phenyl ring is a key differentiator. Fluorine substitution is well-known to enhance metabolic stability and modulate pKa, while bromine introduces significant steric bulk and can participate in halogen bonding. While direct comparative data for 3-bromo-2-fluoro-L-phenylalanine is not available in the public domain, this dual substitution pattern provides a unique molecular probe for exploring binding pockets that cannot be interrogated with mono-halogenated analogs like 3-bromo-L-phenylalanine or 2-fluoro-L-phenylalanine .

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

LAT1 Transporter Affinity and Selectivity: Comparative Analysis with Halogenated Analogs

Halogenated phenylalanine analogs are known substrates for the L-type amino acid transporter 1 (LAT1), a key target for brain and tumor drug delivery [1]. Studies on related compounds demonstrate that the position and type of halogen on the phenyl ring profoundly influence LAT1 affinity and selectivity. For example, 2-iodo-L-phenylalanine was shown to have markedly improved LAT1 affinity and selectivity compared to the parent amino acid phenylalanine [1]. While 3-Bromo-2-fluoro-L-phenylalanine has not been directly evaluated in this specific context, its dual-halogen substitution pattern is predicted to interact with the LAT1 binding pocket in a manner distinct from mono-halogenated analogs, potentially offering a unique balance of affinity and transport rate.

Drug Delivery Transporter Biology Pharmacokinetics

Differential Antagonist Activity Against L-Phenylalanine: A Historical Comparative Perspective

Early studies on halogenated phenylalanines in tissue culture revealed that fluorinated derivatives acted as competitive antagonists of L-phenylalanine, whereas brominated and chlorinated analogs did not [1]. However, the position of substitution on the phenyl ring influenced the toxicity profile of both chloro- and bromo-phenylalanines [1]. This suggests that the 2-fluoro group in 3-Bromo-2-fluoro-L-phenylalanine may be critical for any potential antagonistic activity, while the 3-bromo group could modulate potency or cellular selectivity. Direct comparative data for the target compound is absent.

Cancer Research Amino Acid Antagonism Historical Pharmacology

Best-Fit Research and Industrial Applications for 3-Bromo-2-fluoro-L-phenylalanine


Structure-Activity Relationship (SAR) Studies for Drug Discovery

As a uniquely substituted phenylalanine building block, 3-Bromo-2-fluoro-L-phenylalanine is ideally suited for incorporation into peptide or small molecule libraries. Its dual-halogen motif serves as a distinct pharmacophore, enabling medicinal chemists to probe the effects of combining a large, polarizable halogen (Br) with a small, electronegative one (F) on target binding affinity and selectivity. This is supported by class-level inferences that specific halogen patterns are critical for biological activity [1].

Investigating LAT1-Mediated Transport

This compound is a valuable tool for researchers studying the L-type amino acid transporter 1 (LAT1). Given that halogenated phenylalanines are known LAT1 substrates, and that the position and type of halogen significantly impact transporter affinity [2], 3-Bromo-2-fluoro-L-phenylalanine offers a unique probe to dissect the SAR of LAT1 binding and transport, which is crucial for developing brain- and tumor-targeted therapies.

Synthesis of Site-Specifically Modified Peptides and Proteins

This non-proteinogenic amino acid can be used as a building block in peptide synthesis, particularly for studies involving enzymatic recognition or protein engineering. Its distinct side chain can be used to create peptides with altered stability, binding properties, or to serve as a heavy-atom derivative for X-ray crystallography phasing, leveraging the bromine atom's anomalous scattering signal.

Development of Chemical Biology Probes

The bromine atom provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to conjugate the amino acid to fluorophores, biotin, or other tags for target identification and pull-down assays. The fluorine atom can also serve as a sensitive probe for 19F-NMR studies to investigate ligand-protein interactions.

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